

# Physicochemical properties of 4-(2-Aminoethyl)morpholine

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## Compound of Interest

Compound Name: 4-(2-Aminoethyl)morpholine

Cat. No.: B049859

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An In-depth Technical Guide on the Physicochemical Properties of **4-(2-Aminoethyl)morpholine**

## Abstract

**4-(2-Aminoethyl)morpholine** is a versatile organic compound characterized by the presence of a morpholine ring and a primary amine group. This unique structure makes it a valuable building block in various chemical syntheses, particularly in the development of pharmaceuticals and bioactive molecules.<sup>[1]</sup> Its properties, such as its basicity and solubility, are critical to its function as a precursor and a lysosome-targeting moiety in advanced biomedical applications.<sup>[2][3]</sup> This document provides a comprehensive overview of the core physicochemical properties of **4-(2-Aminoethyl)morpholine**, detailed experimental protocols, and its applications for researchers, scientists, and drug development professionals.

## Chemical Identity and Structure

- IUPAC Name: 2-(morpholin-4-yl)ethan-1-amine<sup>[4]</sup>
- Synonyms: 2-Morpholinoethylamine, 4-Morpholineethylamine<sup>[1]</sup>
- CAS Number: 2038-03-1<sup>[1][5]</sup>
- Molecular Formula: C<sub>6</sub>H<sub>14</sub>N<sub>2</sub>O<sup>[1][2][5]</sup>
- Molecular Weight: 130.19 g/mol <sup>[1][2][4][5][6]</sup>

- InChI Key: RWIVICVCHVMHMu-UHFFFAOYSA-N[3][5][6]
- Appearance: Clear, colorless to pale yellow liquid after melting.[1][2][3] It may also appear as a solidified mass or fragments at room temperature.

## Physicochemical Properties

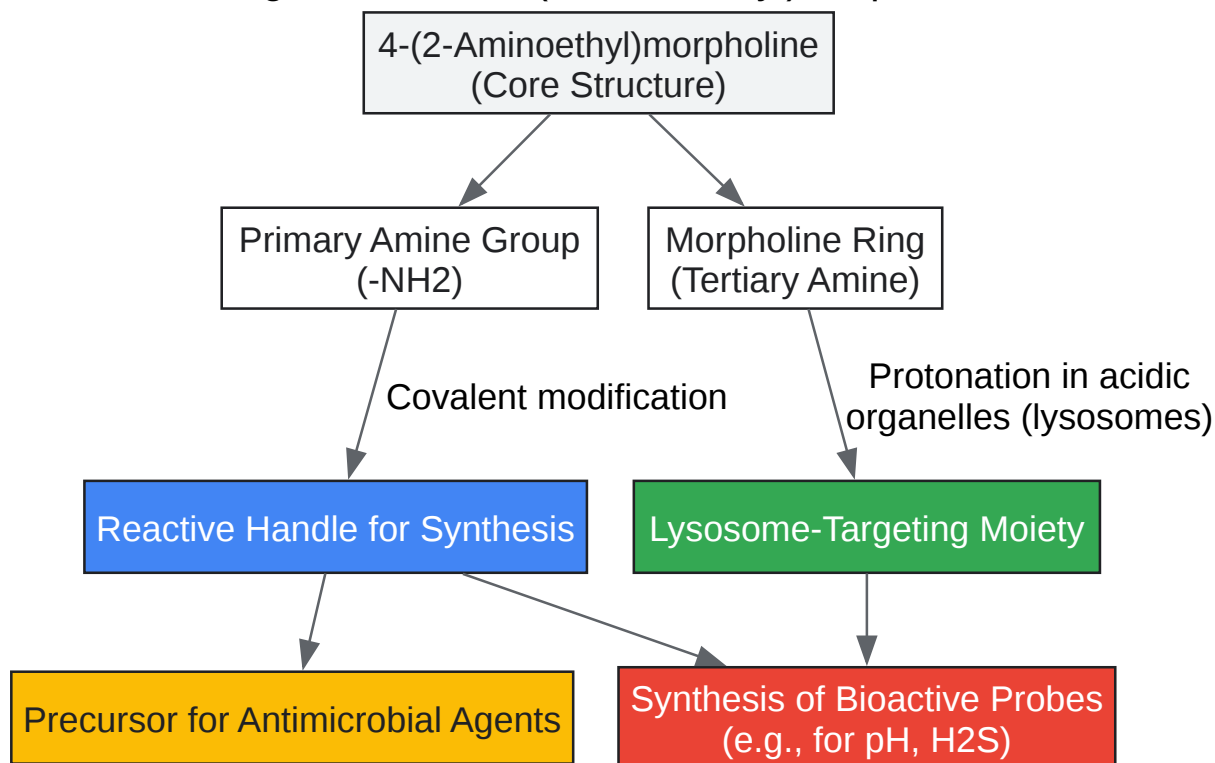
The key physicochemical data for **4-(2-Aminoethyl)morpholine** are summarized in the table below. These properties are essential for its handling, application in synthesis, and predicting its behavior in biological systems.

Property	Value	Source(s)
Melting Point	23 - 26 °C	[1][3][4][7][8]
Boiling Point	200 - 205 °C (at 760 mmHg)	[2][3][5][7][8][9]
Density	0.992 g/mL at 25 °C	[2][3][5]
Refractive Index	n <sub>20/D</sub> 1.476	[2][5]
pKa (at 25 °C)	pK <sub>1</sub> : 4.06, 4.84; pK <sub>2</sub> : 9.15, 9.45	[2][10]
Solubility	Miscible with water. Soluble in chloroform and methanol.	[2][3][9]
Flash Point	86 °C (186.8 °F) (closed cup) / 175 °C (347 °F)	[2][3][7][8][9]
pH	12 (10.1 g/L solution at 20 °C)	[8][9]
Vapor Pressure	< 0.9 hPa at 20 °C	
logP (Octanol/Water)	-2.56	

## Role in Chemical Synthesis and Drug Development

**4-(2-Aminoethyl)morpholine**'s bifunctional nature, possessing both a tertiary amine within the morpholine ring and a primary ethylamine side chain, makes it a key intermediate. Its primary application in advanced research is as a structural motif for targeting acidic organelles within cells.

## Logical Role of 4-(2-Aminoethyl)morpholine

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## Role of structural features in applications.

The morpholine ring is weakly basic and can be protonated in the acidic environment of lysosomes (pH ~4.5-5.0). This trapping mechanism allows molecules conjugated with **4-(2-Aminoethyl)morpholine** to accumulate specifically in these organelles. This property is exploited in the development of targeted fluorescent probes for imaging intracellular processes like pH changes or the presence of specific analytes like hydrogen sulfide.[2]

## Experimental Protocols

### Synthesis Protocol: Reduction of 2-Morpholinoacetonitrile

A common laboratory-scale synthesis of **4-(2-Aminoethyl)morpholine** involves the reduction of 2-morpholinoacetonitrile using a strong reducing agent like Lithium Aluminum Hydride ( $\text{LiAlH}_4$ ).[2][3]

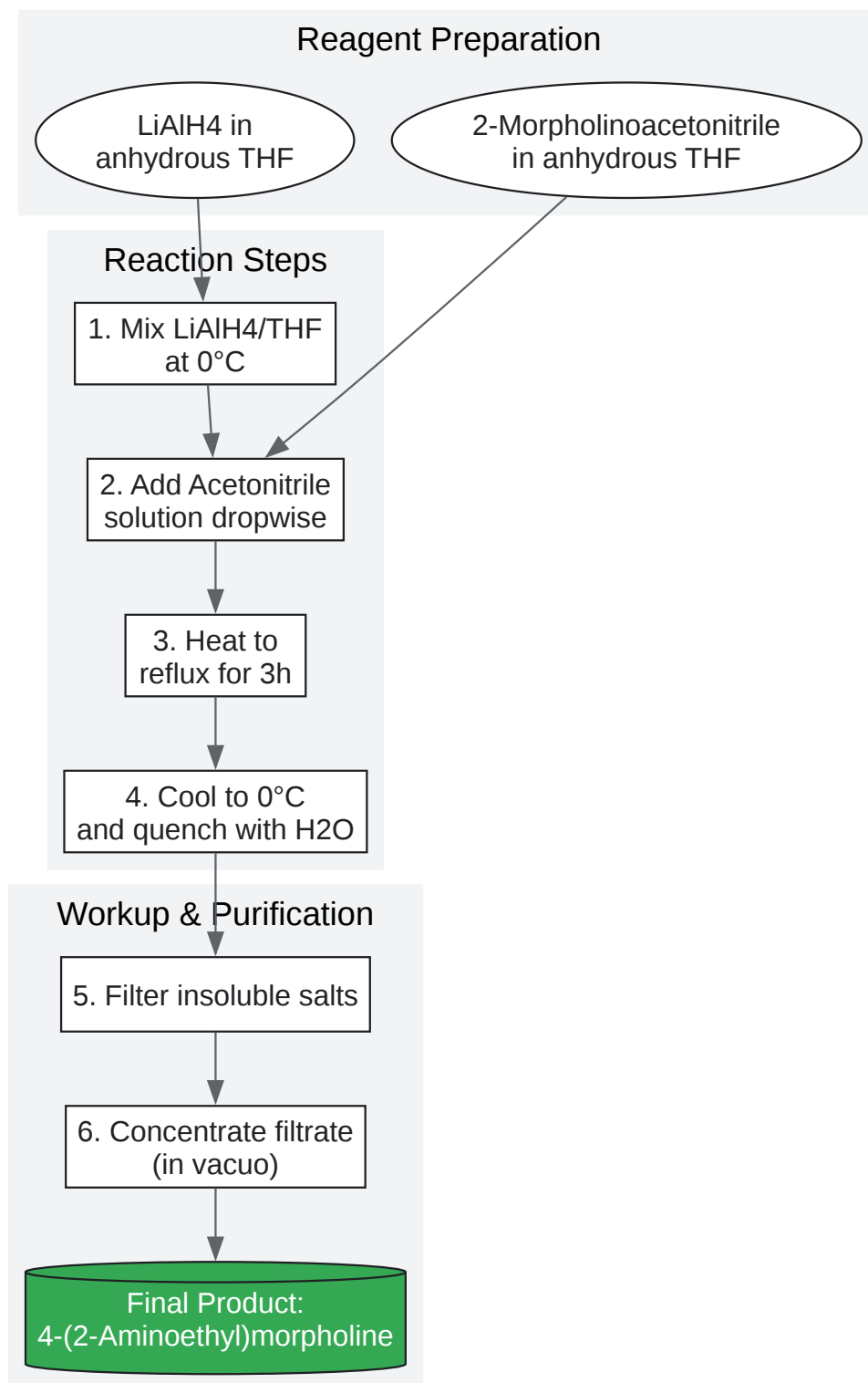
## Materials:

- Lithium Aluminum Hydride ( $\text{LiAlH}_4$ )
- Anhydrous Tetrahydrofuran (THF)
- 2-Morpholinoacetonitrile
- Deionized Water
- Ice Bath, Reflux Condenser, Magnetic Stirrer
- Standard Glassware for inert atmosphere reaction

## Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon),  $\text{LiAlH}_4$  (3.19 g, 84 mmol) is carefully added to anhydrous THF (35 mL) in a flask cooled in an ice bath.[3]
- The mixture is stirred at 0 °C for approximately 20 minutes.[3]
- A solution of 2-morpholinoacetonitrile (3.50 g, 28 mmol) in anhydrous THF (10 mL) is added dropwise to the  $\text{LiAlH}_4$  suspension, maintaining the temperature at 0 °C.[3]
- After the addition is complete, the reaction mixture is removed from the ice bath and heated to reflux for 3 hours.[3]
- Upon completion (monitored by TLC or GC), the reaction is cooled back to 0 °C.[3]
- The reaction is quenched by the slow, careful addition of water (20 mL) to decompose the excess  $\text{LiAlH}_4$ . [3]
- The resulting slurry is filtered to remove the insoluble aluminum salts.[3]
- The filtrate is concentrated under reduced pressure (rotary evaporation) to yield **4-(2-Aminoethyl)morpholine** as a yellow oil.[3]

## Workflow for Synthesis of 4-(2-Aminoethyl)morpholine

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Synthesis workflow via nitrile reduction.

## Analytical Methodologies

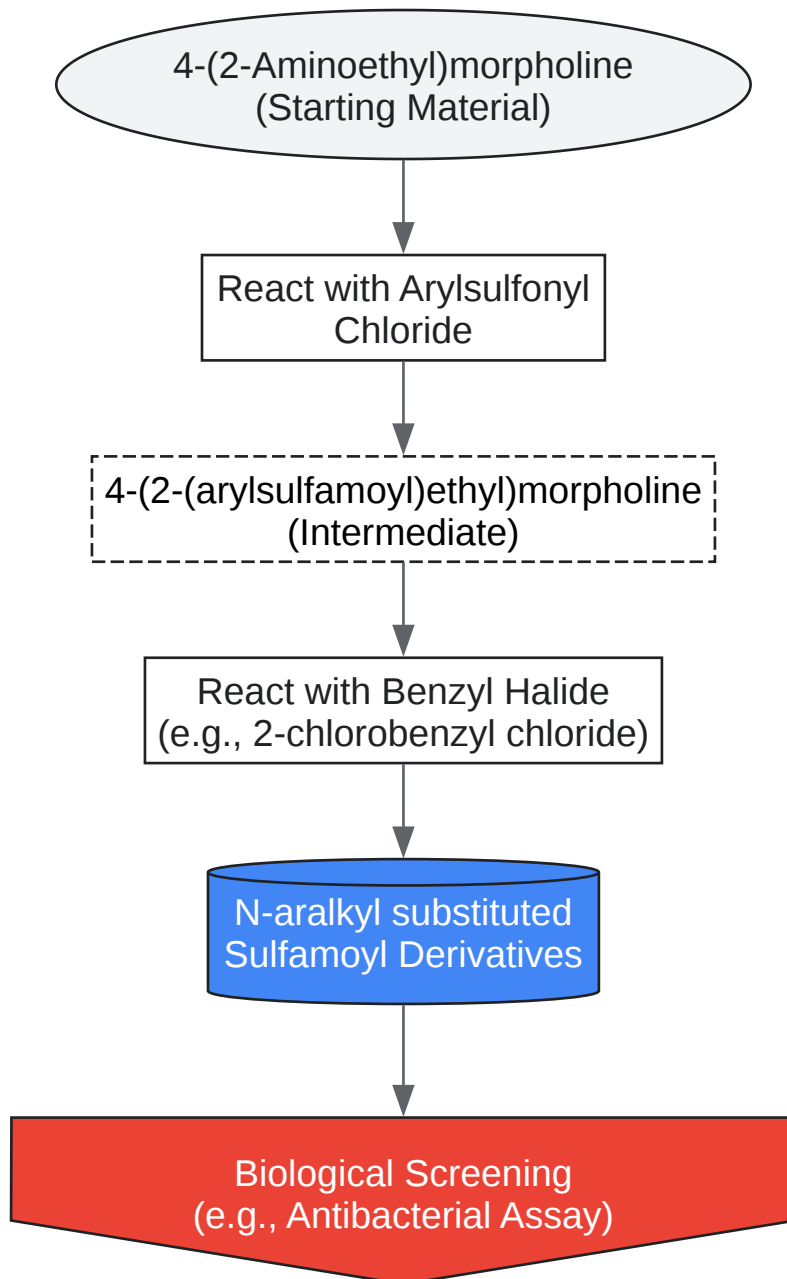
The purity and identity of **4-(2-Aminoethyl)morpholine** are typically confirmed using standard analytical techniques.

- Gas Chromatography (GC): Purity is often assessed by GC, frequently using a Flame Ionization Detector (FID).<sup>[1][11]</sup> The method involves dissolving the sample in a suitable solvent (e.g., methanol) and injecting it into the GC system. The retention time and peak area are compared against a known standard to determine purity.<sup>[12]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra are used to confirm the molecular structure. The chemical shifts, integration, and coupling patterns of the protons and carbons must be consistent with the expected structure of **4-(2-Aminoethyl)morpholine**.<sup>[13]</sup>
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine and C-O-C stretches of the morpholine ring.<sup>[13]</sup>
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound by identifying the molecular ion peak (e.g., at m/z 130.19).<sup>[13]</sup>

## Applications in Research

Beyond its role as a synthetic intermediate, **4-(2-Aminoethyl)morpholine** is a precursor for compounds with significant biological activity.

## Workflow for Developing Bioactive Derivatives



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Synthesis of antibacterial sulfamoyl derivatives.

One notable application is in the synthesis of sulfamoyl derivatives with potential antibacterial properties.[14] In a typical workflow, the primary amine of **4-(2-Aminoethyl)morpholine** is first reacted with an arylsulfonyl chloride. The resulting sulfonamide intermediate is then further

functionalized, for example, by N-alkylation with a substituted benzyl halide.[14] The final compounds are then screened for biological activity against various bacterial strains.[14]

## Safety and Handling

**4-(2-Aminoethyl)morpholine** is classified as a corrosive and toxic substance.

- Hazards: It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[15][16]
- Personal Protective Equipment (PPE): When handling, appropriate PPE, including safety glasses or face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
- Storage: The compound is air-sensitive and should be stored in a tightly sealed container in a dry, cool, and dark place under an inert atmosphere.[2][3] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][9]
- Disposal: Waste should be handled as hazardous chemical waste and disposed of through a licensed professional disposal service, in accordance with local regulations.[8]

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